molecular formula C14H9BrN2O B5669759 1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone

1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone

Cat. No.: B5669759
M. Wt: 301.14 g/mol
InChI Key: WDYFRYSKALMRLD-UHFFFAOYSA-N
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Description

1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone is a benzimidazole-derived compound featuring a 4-bromophenyl group attached via a ketone linkage. Benzimidazoles are heterocyclic systems known for their pharmacological versatility, including anti-proliferative, anti-HIV, and anti-inflammatory activities .

Properties

IUPAC Name

benzimidazol-1-yl-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYFRYSKALMRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone typically involves the reaction of benzimidazole with 4-bromobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone has a wide range of scientific research applications, including:

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases.

    Medicine: Due to its pharmacological properties, this compound is studied for its potential use in treating infections, cancer, and inflammatory diseases.

    Industry: It is used in the development of agrochemicals and other industrial products that require benzimidazole-based compounds.

Mechanism of Action

The mechanism of action of 1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis and inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone with related compounds in terms of structure, substituents, molecular weight, and reported biological activities:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reported Activities References
This compound Benzimidazole 4-Bromophenyl (via methanone) ~313.2 (estimated) Inferred: Anti-proliferative, anti-HIV
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]benzimidazole-5-carboxylate Benzimidazole 4-Bromophenyl, ethyl carboxylate, imidazole 511.34 Anti-inflammatory, anthelmintic
(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol Triazole 4-Bromophenyl, hydroxymethyl 253.09 Intermediate for anti-osteosarcoma agents
2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole Thiazole-Pyrazole 4-Bromophenyl, benzoxazole 422.29 Antimicrobial, anti-inflammatory
Methanone, (4-bromophenyl)(3-chloro-1H-indol-7-yl)- Indole 4-Bromophenyl, 3-chloroindole 334.60 Not explicitly stated (impurity study)

Key Structural and Functional Insights:

Core Heterocycle Influence :

  • Benzimidazole derivatives (e.g., the target compound) are associated with broad-spectrum biological activities due to their ability to mimic purine bases, enabling DNA/protein interactions .
  • Triazole- and thiazole-containing analogs exhibit enhanced metabolic stability and target specificity. For example, triazole chalcone derivatives show potent anti-osteosarcoma activity via kinase inhibition .

This substituent is recurrent in antimicrobial and anticancer agents .

Functional Group Modifications: The methanone linkage in the target compound may stabilize the molecule’s conformation compared to ester or alcohol derivatives (e.g., ethyl carboxylate in ). Substitution with imidazole (as in ) introduces hydrogen-bonding capability, which could enhance receptor binding.

Research Findings and Pharmacological Implications

Benzimidazole Derivatives :

  • Benzimidazoles with 4-bromophenyl groups demonstrate anti-HIV activity by inhibiting viral reverse transcriptase . Structural analogs like 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole (MW: 426.11) have been crystallographically characterized, confirming planar geometries conducive to intercalation .

Triazole Chalcone Hybrids: Compounds such as (E)-1-(4-aminophenyl)-3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one exhibit IC₅₀ values <1 μM against osteosarcoma cell lines, attributed to their dual kinase-inhibitory and pro-apoptotic mechanisms .

Thiazole-Pyrazole-Benzoxazole Systems :

  • These hybrids show moderate to strong antimicrobial activity (MIC: 8–32 μg/mL against S. aureus and E. coli), with the 4-bromophenyl group contributing to membrane disruption .

Biological Activity

1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone is a compound belonging to the benzimidazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including antimicrobial, antiviral, anticancer properties, and its mechanism of action based on various research findings.

The compound is synthesized through the reaction of benzimidazole with 4-bromobenzoyl chloride, typically in the presence of a base like triethylamine. The reaction conditions often involve refluxing in solvents such as dichloromethane or chloroform to ensure complete conversion.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent .

Antiviral Properties

Research indicates that this compound possesses antiviral activity. It has been evaluated for its effectiveness against viral infections, although specific viral targets and mechanisms remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has garnered considerable attention. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For example:

Cell LineIC50 Value (µM)Assay Type
HCC8276.26 ± 0.332D Assay
NCI-H3586.48 ± 0.112D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

The compound's effectiveness was significantly higher in two-dimensional assays compared to three-dimensional assays, suggesting that it may have a more pronounced effect in simpler cellular environments .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The benzimidazole ring structure allows the compound to bind to various enzymes, inhibiting their activity and leading to therapeutic effects.
  • Apoptosis Induction : In cancer cells, it may induce apoptosis by interacting with cell surface receptors or intracellular signaling pathways.

Research indicates that the compound may inhibit microbial enzymes or interfere with cancer cell signaling pathways, contributing to its observed biological activities .

Case Studies and Research Findings

Recent studies have highlighted the promising nature of this compound in therapeutic applications:

  • A study published in PMC demonstrated that derivatives of benzimidazole showed significant antitumor activity across multiple cancer cell lines, supporting the potential of this compound as a lead compound for further development .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other benzimidazole derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
1H-Benzimidazol-2-yl(4-bromophenyl)methanoneModerateHigh
1H-Benzimidazol-1-yl(4-chlorophenyl)methanoneLowModerate
1H-Benzimidazol-1-yl(4-fluorophenyl)methanoneHighHigh

The distinct substitution pattern of this compound contributes to its unique pharmacological profile compared to these derivatives .

Q & A

Q. Basic Characterization Methods

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 190–200 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₄H₁₀BrN₂O: calc. 313.01) .
  • Elemental Analysis : Validate C/H/N/Br ratios within ±0.3% deviation .

How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Q. Advanced Data Contradiction Analysis

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings and identifying through-space NOEs .
  • X-ray Crystallography : Definitive confirmation of molecular geometry, as demonstrated for related benzimidazole derivatives (e.g., C–Br bond lengths ~1.89 Å) .
  • DFT Calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to identify anomalies .

What in vitro assays are suitable for preliminary screening of biological activity?

Q. Basic Biological Screening

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination using ATP-coupled reactions) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Q. Advanced SAR Strategies

  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
  • Scaffold Hopping : Replace the benzimidazole core with triazoles or thiazoles to evaluate ring size impact on target binding .
  • Docking Studies : Use AutoDock or Glide to predict interactions with target proteins (e.g., CYP450 enzymes) .

What methods ensure purity and stability of the compound during storage?

Q. Basic Purity Assessment

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to quantify impurities (<0.5% area) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by TLC or LC-MS to detect hydrolysis/oxidation .

How does X-ray crystallography resolve ambiguities in molecular conformation?

Q. Advanced Crystallographic Analysis

  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O bonds) stabilizing crystal packing .
  • Torsion Angles : Measure dihedral angles between benzimidazole and bromophenyl planes to assess planarity (e.g., angles <10° indicate conjugation) .

What protocols assess photostability and thermal decomposition profiles?

Q. Basic Stability Testing

  • UV-Vis Spectroscopy : Monitor absorbance changes under UV light (λ = 254 nm) to quantify photodegradation .
  • TGA/DSC : Determine decomposition onset temperatures (e.g., >200°C for thermal stability) .

How are mechanistic studies designed to elucidate the compound’s mode of action?

Q. Advanced Mechanistic Approaches

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target proteins .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction in treated cells .
  • Gene Expression Profiling : RNA-seq to identify upregulated/downregulated pathways (e.g., apoptosis-related genes) .

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